molecular formula C13H6Cl2F2O3 B8752543 2-Chloro-4-fluorophenol carbonate

2-Chloro-4-fluorophenol carbonate

Cat. No.: B8752543
M. Wt: 319.08 g/mol
InChI Key: SZWVZEKYGSYNLV-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenol carbonate is an organic compound with the molecular formula C13H6Cl2F2O3 It is a carbonate ester derived from 2-chloro-4-fluorophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-fluorophenol carbonate can be synthesized through the reaction of 2-chloro-4-fluorophenol with phosgene. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene.

Industrial Production Methods

In an industrial setting, the production of bis (2-chloro-4-fluorophenyl)carbonate may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving the yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorophenol carbonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

    Hydrolysis: The carbonate ester can be hydrolyzed to form 2-chloro-4-fluorophenol and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: This reaction can be carried out using aqueous acid or base under reflux conditions.

Major Products

    Substitution Reactions: Depending on the nucleophile used, products can include various substituted phenyl carbonates.

    Hydrolysis: The major products are 2-chloro-4-fluorophenol and carbon dioxide.

Scientific Research Applications

2-Chloro-4-fluorophenol carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of bis (2-chloro-4-fluorophenyl)carbonate involves its interaction with nucleophiles, leading to the formation of substituted products. The molecular targets include various enzymes and proteins that can interact with the carbonate ester group. The pathways involved typically include nucleophilic substitution and hydrolysis reactions .

Comparison with Similar Compounds

Similar Compounds

  • Bis (2-chloro-4-methylphenyl)carbonate
  • Bis (2-chloro-4-bromophenyl)carbonate
  • Bis (2-chloro-4-nitrophenyl)carbonate

Uniqueness

2-Chloro-4-fluorophenol carbonate is unique due to the presence of both chlorine and fluorine atoms on the phenyl rings. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions.

Properties

Molecular Formula

C13H6Cl2F2O3

Molecular Weight

319.08 g/mol

IUPAC Name

bis(2-chloro-4-fluorophenyl) carbonate

InChI

InChI=1S/C13H6Cl2F2O3/c14-9-5-7(16)1-3-11(9)19-13(18)20-12-4-2-8(17)6-10(12)15/h1-6H

InChI Key

SZWVZEKYGSYNLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)OC(=O)OC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloro-4-fluorophenol (4.4 kg, 30 mol), triethylbenzylammonium chloride (17.1 g) and methylene chloride (7 liters) were put in a 20-liter three-neck flask as equipped with a stirrer and a dropping funnel, and cooled in an ice-water bath. 5N sodium hydroxide aqueous solution (6 liters) was gradually added thereto with stirring vigorously. Next, trichloromethyl chloroformate (885 ml, 7.35 mol) was gradually dropwise added thereto over a period of about 6 hours. After addition, the reaction liquid was stirred overnight. After reaction, the organic layer was separated, and the aqueous layer was extracted with methylene chloride (1000 ml×2). The organic layers were combined, washed with 1N sodium hydroxide aqueous solution (4 liters) and water (5 liters) and then dried with anhydrous magnesium sulfate. The drying agent was taken out by filtration, and the solvent was removed from the organic layer by distillation under reduced pressure to obtain a white solid of bis(2-chloro-4-fluorophenyl)carbonate (4.9 kg, 15.4 mol). Yield: 100%. Spectral data and other data of the product are those as shown in Example 2.
Quantity
4.4 kg
Type
reactant
Reaction Step One
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17.1 g
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catalyst
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7 L
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solvent
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6 L
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reactant
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Quantity
885 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloro-4-fluorophenol (733 g, 5.0 mol) and methylene chloride (2.5 liters) were put in a 5-liter three-neck flask as equipped with a stirrer, and 4N sodium hydroxide aqueous solution (1350 ml) was added thereto and stirred with cooling. To the resulting solution was introduced phosgene as generated by decomposing trichloromethyl chloroformate (148 ml, 243 g, 1.23 mol) on an active charcoal (3.8 g) at a temperature of 40° to 50° C. After introduction of phosgene, the reaction solution was further stirred overnight at room temperature. After the reaction, the organic layer was separated, and the aqueous layer was extracted with methylene chloride (500 ml×2). The organic layers were combined, washed with 1N sodium hydroxide aqueous solution (1000 ml) and water, and thereafter dried with anhydrous magnesium sulfate. The drying agent was removed, and the solvent was removed by distillation under reduced pressure to obtain a white solid of bis (2-chloro-4-fluorophenyl)carbonate (801 g, 5.0 mol ). Yield: 100%.
Quantity
733 g
Type
reactant
Reaction Step One
Quantity
2.5 L
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solvent
Reaction Step One
Quantity
1350 mL
Type
reactant
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0 (± 1) mol
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reactant
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148 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Five
Quantity
3.8 g
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catalyst
Reaction Step Six

Synthesis routes and methods III

Procedure details

2-Chloro-4-fluorophenol (4.4 Kg, 30 mol), triethylbenzylammonium chloride (17.1 g) and methylene chloride (7 liters) were placed in a 20L three-necked flask equipped with a stirrer and a dropping funnel and cooled in an ice bath. Then, a 5N aqueous sodium hydroxide solution (6 liters) was slowly added thereto, followed by stirring vigorously. Then, trichloromethyl chloroformate (885 ml, 7.35 mol) was added dropwise thereto slowly over about 6 hours at room temperature, and, after dropwise addition, the reaction solution was stirred overnight. After completion of the reaction, the organic layer was separated, and the aqueous layer was extracted with methylene chloride (1000 ml×2 portions). The organic layers were combined, washed with a 1N aqueous sodium hydroxide solution (4 liters) and water (5 liters), and dried over anhydrous magnesium sulfate. After removing the drying agent by filtration, the solvent was distilled off from the organic layer under reduced pressure to obtain bis(2-chloro-4-fluorophenyl)carbonate as a white solid (4.9 Kg, 15.4 mol, 100% yield).
Quantity
4.4 kg
Type
reactant
Reaction Step One
[Compound]
Name
20L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 L
Type
reactant
Reaction Step Three
Quantity
885 mL
Type
reactant
Reaction Step Four
Quantity
17.1 g
Type
catalyst
Reaction Step Five
Quantity
7 L
Type
solvent
Reaction Step Six

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